molecular formula C18H17F6N5O2 B587988 N-Acetyl Sitagliptin-d3 CAS No. 1795785-80-6

N-Acetyl Sitagliptin-d3

Cat. No. B587988
CAS RN: 1795785-80-6
M. Wt: 452.376
InChI Key: YGFMQPHTQKCJPI-KMKPOHAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Acetyl Sitagliptin-d3” is a compound that can be used as a reference material for highly accurate and reliable data analysis . It has a molecular formula of C18H17F6N5O2 .


Molecular Structure Analysis

The molecular structure of “N-Acetyl Sitagliptin-d3” is complex, with a molecular weight of 449.3 g/mol . The compound has a number of computed properties, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 10 . The molecular dynamics simulation of Sitagliptin, a related compound, has been studied .


Physical And Chemical Properties Analysis

“N-Acetyl Sitagliptin-d3” has a number of computed properties, including a molecular weight of 449.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, and a rotatable bond count of 5 .

Mechanism of Action

Target of Action

N-Acetyl Sitagliptin-d3, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . These incretins are hormones released throughout the day and upregulated in response to meals, playing a crucial role in maintaining glucose balance .

Mode of Action

N-Acetyl Sitagliptin-d3 acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the inactivation of incretins like GLP-1 and GIP . This results in prolonged active incretin levels, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar .

Biochemical Pathways

The inhibition of DPP-4 by N-Acetyl Sitagliptin-d3 affects several biochemical pathways. One of the key pathways influenced is the p62–Keap1–Nrf2 signalling pathway . Activation of this pathway helps alleviate oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .

Pharmacokinetics

Sitagliptin is known to improve glycemic control by lowering the appearance of oral glucose, postprandial endogenous glucose release, and glucagon response, and by improving insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose .

Result of Action

The result of N-Acetyl Sitagliptin-d3’s action is an improvement in glycemic control in patients with type 2 diabetes. It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production . It also enhances cell myelination and brain tropism .

Action Environment

The action, efficacy, and stability of N-Acetyl Sitagliptin-d3 can be influenced by various environmental factors. It’s important to note that like all medications, N-Acetyl Sitagliptin-d3 should be stored and handled properly to maintain its efficacy and stability .

Future Directions

Sitagliptin has been found to attenuate arterial calcification by downregulating oxidative stress-induced receptor for advanced glycation end products in LDLR knockout mice . This suggests potential future directions for the study and application of “N-Acetyl Sitagliptin-d3” and related compounds.

properties

IUPAC Name

2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFMQPHTQKCJPI-KMKPOHAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.